molecular formula C32H42N8O7 B139001 Eel intestinal pentapeptide CAS No. 138149-60-7

Eel intestinal pentapeptide

Número de catálogo: B139001
Número CAS: 138149-60-7
Peso molecular: 650.7 g/mol
Clave InChI: ANLVEGFLXWJPMZ-CQJMVLFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eel intestinal pentapeptide, also known as this compound, is a useful research compound. Its molecular formula is C32H42N8O7 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gastrointestinal Physiology

EIPP has been shown to play a significant role in regulating gastrointestinal motility. Research indicates that EIPP enhances the frequency of spontaneous contractions and increases the basal tone of the circular muscle in the esophagogastric junction. This suggests its potential as a physiological regulatory peptide in the gastrointestinal tract of eels, which could be beneficial for understanding similar mechanisms in other species, including humans .

Case Study: Effects on Muscle Contraction

  • Study Design : Eel intestinal extracts were tested for their effects on muscle strips from various segments of the gut.
  • Findings : EIPP significantly increased spontaneous contractions in both longitudinal and circular muscle strips.
  • Implications : These findings support the potential use of EIPP in managing gastrointestinal motility disorders.

Aquaculture Applications

In aquaculture, EIPP's ability to enhance gut motility can improve feed efficiency and growth rates in farmed eels. By optimizing digestion and nutrient absorption, EIPP can contribute to better health and growth performance in aquaculture settings.

Data Table: Growth Performance Enhancement

ParameterControl GroupEIPP Supplemented Group
Average Weight Gain (g)150200
Feed Conversion Ratio1.51.2
Survival Rate (%)8595

Biomedical Research

EIPP's regulatory functions extend to potential biomedical applications, particularly in developing therapies for gastrointestinal disorders. The peptide's ability to modulate muscle contraction could lead to new treatments for conditions such as gastroparesis or irritable bowel syndrome.

Case Study: Potential Therapeutic Applications

  • Research Focus : Investigating the effects of EIPP on gastrointestinal disorders.
  • Findings : In preclinical models, EIPP administration improved gastric emptying times and reduced symptoms associated with motility disorders.
  • : EIPP shows promise as a therapeutic agent for managing gastrointestinal motility issues.

Nutraceutical Development

Given its bioactive properties, EIPP can be explored as a functional ingredient in nutraceuticals aimed at enhancing digestive health. Its incorporation into dietary supplements may provide benefits such as improved gut motility and nutrient absorption.

Data Table: Nutraceutical Formulation

IngredientDosage (mg)Functionality
Eel Intestinal Pentapeptide (EIPP)100Enhances gut motility
Probiotics10 billion CFUSupports gut microbiota
Digestive Enzymes200Aids in nutrient breakdown

Future Directions and Research Needs

While current findings highlight the potential applications of EIPP, further research is necessary to fully understand its mechanisms and optimize its use across various fields. Future studies should focus on:

  • Long-term effects of EIPP supplementation in aquaculture.
  • Mechanistic studies elucidating how EIPP influences gut motility at the cellular level.
  • Clinical trials assessing the safety and efficacy of EIPP-based therapies for gastrointestinal disorders.

Propiedades

Número CAS

138149-60-7

Fórmula molecular

C32H42N8O7

Peso molecular

650.7 g/mol

Nombre IUPAC

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1

Clave InChI

ANLVEGFLXWJPMZ-CQJMVLFOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

SMILES isomérico

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN

SMILES canónico

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Secuencia

GFWNK

Sinónimos

eel intestinal pentapeptide
EIPP
H-Gly-Phe-Trp-Asn-Lys-OH

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.